3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
Description
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a hybrid organic molecule featuring a quinolin-2(1H)-one core linked to a 1,2,4-triazole ring substituted with ethyl and thiophen-2-yl groups. This structural complexity confers unique electronic, steric, and biological properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C23H18N4OS2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H18N4OS2/c1-2-27-21(18-13-8-14-29-18)25-26-23(27)30-20-19(15-9-4-3-5-10-15)16-11-6-7-12-17(16)24-22(20)28/h3-14H,2H2,1H3,(H,24,28) |
InChI Key |
AVGWYYLVIWTKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The phenyl group is introduced via electrophilic aromatic substitution.
The triazole-thiophene moiety can be synthesized separately through a series of reactions involving thiophene and triazole precursors. The final step involves coupling the triazole-thiophene moiety with the quinoline core using a suitable linker, such as a sulfanyl group, under specific reaction conditions like reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring results in dihydrotriazoles.
Scientific Research Applications
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes
Mechanism of Action
The mechanism of action of 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and quinoline moieties can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several triazole- and quinoline-based derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical and ADMET Properties
Table 2: ADMET and Physicochemical Comparisons
- Key Findings: The target compound’s quinolinone core contributes to lower water solubility compared to coumarin derivatives. Thiophene substituents enhance metabolic stability but may increase hepatotoxicity risks (class 4 toxicity per ) .
Biological Activity
Introduction
The compound 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C24H21N5OS3
- Molecular Weight : 439.5 g/mol
Structural Features
The compound features a quinoline core linked to a triazole ring via a sulfanyl group. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. For instance, compounds containing the 1,2,4-triazole nucleus have been studied for their antibacterial and antifungal activities, showing promising results in inhibiting the growth of various pathogens .
Anticancer Properties
Triazole derivatives have been recognized for their anticancer potential. Preliminary studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways . The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Triazole compounds are known to interact with enzymes such as cytochrome P450 and various kinases, which play crucial roles in drug metabolism and signal transduction pathways . The specific interactions of this compound with target enzymes warrant further exploration.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Biological Targets : The triazole ring may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : Alterations in signaling pathways can lead to changes in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Study on Antimicrobial Activity
A study conducted on triazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural similarity to known antimicrobial agents suggests it could exhibit comparable effects .
Anticancer Research
In a recent investigation into the anticancer properties of triazole derivatives, researchers found that certain modifications to the triazole structure enhanced cytotoxicity against breast cancer cell lines. This indicates that further structural optimization of this compound could yield potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
